molecular formula C10H11ClN2 B12503225 Naphthalene-1,8-diamine hydrochloride

Naphthalene-1,8-diamine hydrochloride

Cat. No.: B12503225
M. Wt: 194.66 g/mol
InChI Key: ODZWEVLYJJQZRY-UHFFFAOYSA-N
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Description

Naphthalene-1,8-diamine hydrochloride is an organic compound with the formula C₁₀H₁₁ClN₂. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 1 and 8 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,8-diamine hydrochloride can be synthesized through the reduction of 1,8-dinitronaphthalene. The process involves the following steps:

    Nitration of 1-nitronaphthalene: This step produces a mixture of isomers, including 1,8-dinitronaphthalene.

    Reduction of 1,8-dinitronaphthalene: The reduction is typically carried out using hydrazine hydrate as the reducing agent in the presence of a catalyst.

Industrial Production Methods

The industrial preparation of this compound involves the following steps:

    Addition of Catalyst and Solvent: A catalyst and dinitronaphthalene are added to a reaction kettle containing a solvent.

    Heating and Stirring: The mixture is heated to 65-75°C and stirred.

    Slow Addition of Hydrazine Hydrate: Hydrazine hydrate is slowly added to the reaction mixture.

    Further Heating: The temperature is increased to 75-90°C and maintained for 3-8 hours.

    Cooling and Filtration: The reaction mixture is cooled, and the product is filtered, washed, and purified.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,8-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate is a typical reducing agent.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Scientific Research Applications

Naphthalene-1,8-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene-1,8-diamine hydrochloride involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes and pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,8-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of amino groups at the 1 and 8 positions allows for unique interactions and reactivity compared to other naphthalene derivatives .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

naphthalene-1,8-diamine;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H

InChI Key

ODZWEVLYJJQZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl

Origin of Product

United States

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